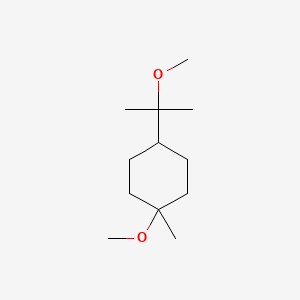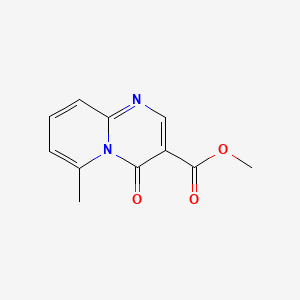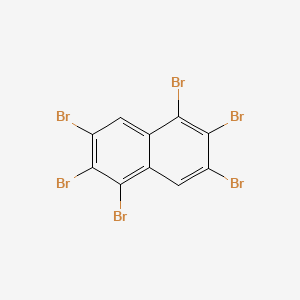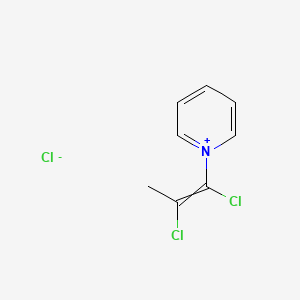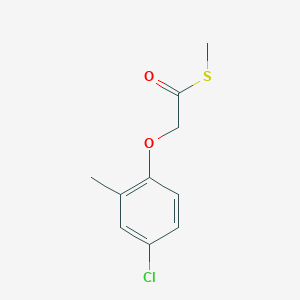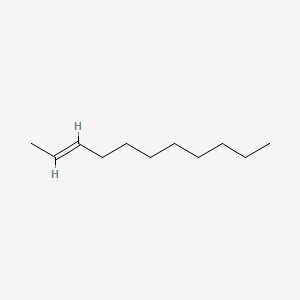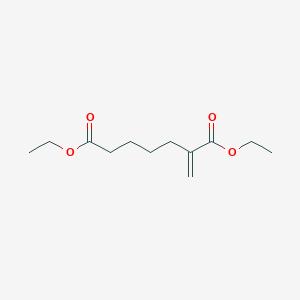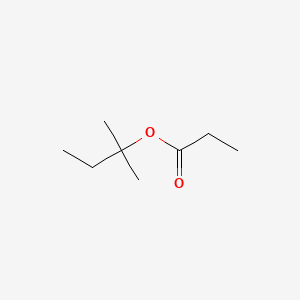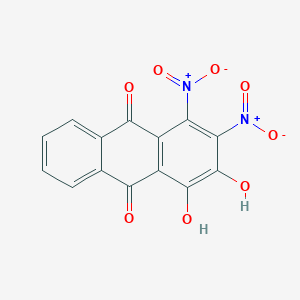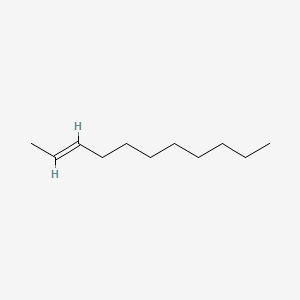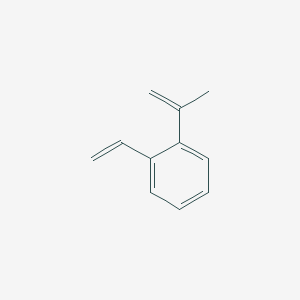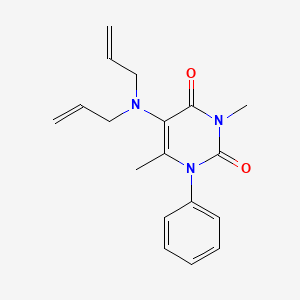
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include diallylamino, dimethyl, and phenyl groups. These modifications can potentially alter its chemical properties and biological activities, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve:
Alkylation: Introduction of the diallylamino group through alkylation reactions.
Methylation: Addition of methyl groups at the 3 and 6 positions.
Phenylation: Introduction of the phenyl group.
Common reagents used in these reactions include alkyl halides, methylating agents, and phenylating agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the diallylamino group to a corresponding oxide.
Reduction: Reduction of any oxidized forms back to the original compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .
科学的研究の応用
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer or antiviral agent due to its structural similarity to other therapeutic uracil derivatives.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- involves its interaction with biological molecules. It may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid metabolism.
Intercalating into DNA/RNA: Intercalating into nucleic acids, disrupting their normal function.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to altered cell behavior.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: Used in biochemical research for its effects on RNA synthesis.
1-Methyluracil: Studied for its potential therapeutic applications.
Uniqueness
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other uracil derivatives. Its diallylamino group, in particular, may enhance its reactivity and potential interactions with biological targets .
特性
CAS番号 |
32150-62-2 |
|---|---|
分子式 |
C18H21N3O2 |
分子量 |
311.4 g/mol |
IUPAC名 |
5-[bis(prop-2-enyl)amino]-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N3O2/c1-5-12-20(13-6-2)16-14(3)21(15-10-8-7-9-11-15)18(23)19(4)17(16)22/h5-11H,1-2,12-13H2,3-4H3 |
InChIキー |
OXKMQABFDJFCKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
